Dimethyl(octadecyl)ammonium acetate
Description
Dimethyl(octadecyl)ammonium acetate is a useful research compound. Its molecular formula is C22H47NO2 and its molecular weight is 357.6 g/mol. The purity is usually 95%.
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Biological Activity
Dimethyl(octadecyl)ammonium acetate (DMOAA) is a quaternary ammonium compound (QAC) known for its significant biological activity, particularly in antimicrobial applications. This article explores its properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
- Molecular Formula : C22H47NO2
- Molecular Weight : 357.6 g/mol
- Structure : DMOAA consists of a long aliphatic chain (octadecyl) attached to a dimethylammonium group, contributing to its amphiphilic nature, which is crucial for its biological activity.
The biological activity of DMOAA is primarily attributed to its ability to disrupt microbial cell membranes. The mechanism involves:
- Electrostatic Interaction : The cationic nature of DMOAA allows it to interact with the negatively charged surfaces of microbial cells.
- Membrane Disruption : Upon interaction, DMOAA integrates into the lipid bilayer, leading to increased permeability and eventual cell lysis .
- Biofilm Inhibition : DMOAA has shown effectiveness in preventing the formation of biofilms, which are protective layers formed by bacteria that contribute to antibiotic resistance .
Antimicrobial Activity
DMOAA exhibits broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. Notable findings include:
- Efficacy Against Pathogens : Studies indicate that DMOAA is effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa among others .
- Comparison with Other QACs : The antimicrobial potency of DMOAA is comparable to other well-known QACs like benzalkonium chloride, particularly due to its long alkyl chain which enhances membrane disruption capabilities .
Table 1: Antimicrobial Efficacy of DMOAA
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µM |
Escherichia coli | 0.8 µM |
Pseudomonas aeruginosa | 1.0 µM |
Case Studies
- Study on Biofilm Formation : A recent study demonstrated that DMOAA significantly reduced biofilm formation in E. coli cultures by 70% at concentrations as low as 0.5 µM. This highlights its potential use in medical settings where biofilm-associated infections are prevalent .
- Comparative Analysis with Other QACs : In a comparative study, DMOAA showed superior antimicrobial activity compared to cetyltrimethylammonium bromide (CTAB), with a higher efficacy against multidrug-resistant strains of bacteria .
- Toxicity Assessment : While effective as an antimicrobial agent, the toxicity profile of DMOAA was assessed using red blood cell hemolysis assays, indicating that higher concentrations could lead to cytotoxic effects. The IC50 for hemolysis was found to be approximately 100 µM, suggesting a need for careful dosage management in therapeutic applications .
Properties
IUPAC Name |
acetic acid;N,N-dimethyloctadecan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(2)3;1-2(3)4/h4-20H2,1-3H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPXKAJPMYOPLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(C)C.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50885102 | |
Record name | 1-Octadecanamine, N,N-dimethyl-, acetate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19855-61-9 | |
Record name | 1-Octadecanamine, N,N-dimethyl-, acetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19855-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Octadecanamine, N,N-dimethyl-, acetate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019855619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Octadecanamine, N,N-dimethyl-, acetate (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Octadecanamine, N,N-dimethyl-, acetate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50885102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl(octadecyl)ammonium acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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